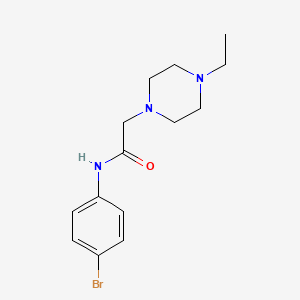![molecular formula C13H16FNO B5371804 1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone, also known as 4'-Fluoropropiophenone (4F-PP), is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally similar to amphetamines and have a potential for abuse. 4F-PP is a relatively new compound that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4F-PP involves its interaction with the dopamine transporter in the brain. It has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This results in an increase in dopamine levels, which can lead to feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-PP are similar to those of other cathinones. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to feelings of euphoria, increased energy levels, and a reduced appetite. However, the long-term effects of 4F-PP on the brain and body are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4F-PP in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the mechanisms of action of cathinones and their potential therapeutic applications. However, the potential for abuse and the lack of understanding of the long-term effects of 4F-PP on the brain and body are significant limitations.
Direcciones Futuras
For research on 4F-PP include the potential therapeutic applications of cathinones and the development of new cathinone derivatives with improved therapeutic properties and reduced potential for abuse.
Métodos De Síntesis
The synthesis of 4F-PP involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and nitroethane in the presence of a reducing agent. The resulting product is then subjected to a series of chemical reactions to obtain 4F-PP. The synthesis of 4F-PP is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
4F-PP has been identified as a potential research tool for studying the effects of cathinones on the brain. It has been shown to have a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This makes it a useful compound for studying the mechanisms of action of cathinones and their potential therapeutic applications.
Propiedades
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQHURBHBIMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5371726.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)

![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)


![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)